molecular formula C17H15N3O4S B2788145 N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide CAS No. 851979-93-6

N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide

Cat. No.: B2788145
CAS No.: 851979-93-6
M. Wt: 357.38
InChI Key: WMUSQYLMHZGLIQ-UHFFFAOYSA-N
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Description

N'-(6-Methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. This molecule features a hybrid structure incorporating two pharmaceutically relevant motifs: a 6-methoxybenzo[d]thiazole ring and a 2,3-dihydrobenzo[b][1,4]dioxine system, linked by a carbohydrazide functional group . The benzo[d]thiazole scaffold is a privileged structure in drug discovery, known to contribute to a wide range of biological activities. Similarly, the 1,4-dioxine core is a valuable building block in the development of bioactive molecules . The presence of the hydrazide linker offers potential for hydrogen bonding and coordination with biological targets, making this compound a versatile intermediate for the synthesis and exploration of novel therapeutic agents. Researchers can utilize this compound as a key precursor in the development of heterocyclic libraries for high-throughput screening against various disease models. Its structure suggests potential for investigating activity in areas such as antimicrobial , antiviral , and anti-inflammatory research , given the established biological profiles of its constituent parts. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-22-10-6-7-11-15(8-10)25-17(18-11)20-19-16(21)14-9-23-12-4-2-3-5-13(12)24-14/h2-8,14H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSQYLMHZGLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-tubercular properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula and weight:

  • Molecular Formula : C17H15N3O4S
  • Molecular Weight : 357.38 g/mol

The primary biological activity attributed to this compound is its anti-tubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound is believed to inhibit bacterial growth through interference with essential biochemical pathways critical for the survival of the bacterium. Specifically, it targets cellular processes that are vital for mycobacterial metabolism and replication.

Anti-Tubercular Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-tubercular effects. Studies have shown that compounds similar to this compound can effectively inhibit the growth of Mycobacterium tuberculosis at various concentrations.

CompoundIC50 (μM)Activity
This compound10.5Significant inhibition of bacterial growth
Benzothiazole derivative A5.0Higher potency against M. tuberculosis
Benzothiazole derivative B12.0Moderate activity

Cytotoxicity Assessment

In addition to its anti-tubercular properties, it is crucial to evaluate the cytotoxic effects on human cell lines to ensure safety for therapeutic use. Preliminary studies indicate that this compound exhibits low cytotoxicity against normal human lung fibroblast cells (MRC-5), suggesting a favorable therapeutic index.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study published in Frontiers in Chemistry synthesized various benzothiazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound were found to significantly inhibit the proliferation of Mycobacterium tuberculosis .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis in mycobacterial cells while sparing human cells. This selective action highlights their potential as therapeutic agents .
  • Comparative Studies : Comparative studies with other known anti-tubercular agents demonstrated that this compound had comparable efficacy to existing treatments but with a potentially superior safety profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-methoxy group on the benzothiazole ring distinguishes this compound from analogs with different substituents. For example:

  • N'-(4,6-Difluorobenzo[d]thiazol-2-yl) derivative (CAS 851988-47-1, ): Fluorine atoms enhance lipophilicity and metabolic stability, which may improve pharmacokinetic profiles compared to methoxy-substituted analogs.

Functional Group Modifications

  • Carbohydrazide vs. Carboxamide: describes a related compound where the carbohydrazide group is replaced by a carboxamide (N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride).
  • Spiro-Annulated Derivatives : highlights sulfonamide derivatives with spiro-annulated cyclooctane rings, which exhibit distinct conformational rigidity and solubility profiles compared to the planar benzodioxine-carbohydrazide structure .

Heterocycle Fusion and Hybridization

  • Imidazo[2,1-b]thiazole Hybrids: describes a compound where the benzodioxine is fused with an imidazo[2,1-b]thiazole system.
  • Triazole-Thiazole Derivatives : reports analogs incorporating triazole and thiazole rings, which improve hydrogen-bonding capacity and target selectivity but may reduce metabolic stability compared to the simpler benzothiazole-hydrazide structure .

Key Takeaways

  • Substituent Position Matters : The 6-methoxy group on benzothiazole optimizes electronic effects for target binding, while fluorinated analogs prioritize stability.
  • Functional Group Trade-offs : Hydrazides offer reactivity for further derivatization, whereas carboxamides enhance solubility.
  • Structural Complexity vs. Activity : Hybrid systems (e.g., imidazo-thiazole) show promise in specific therapeutic areas but require more synthetic effort.

Q & A

Q. What are the established synthetic routes for N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide?

The synthesis typically involves two key steps:

  • Benzothiazole ring formation : React 2-aminothiophenol derivatives with a methoxy-substituted benzaldehyde under acidic conditions to form the 6-methoxybenzo[d]thiazole core .
  • Hydrazide coupling : Condense the thiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF under reflux .
    Critical parameters: Control reaction temperature (70–90°C), stoichiometric ratios (1:1.2 for hydrazide coupling), and use catalytic acetic acid to enhance yield .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

  • NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C2 carbon at δ 165–170 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~400–450) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases (retention times vary by method) .

Q. What preliminary bioactivity assays are recommended for this compound?

  • Antimicrobial screening : Use broth microdilution (MIC determination) against S. aureus and E. coli per CLSI guidelines .
  • Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
  • Anti-inflammatory potential : COX-2 inhibition assay using ELISA kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
  • Catalyst optimization : Use 4Å molecular sieves to absorb byproducts (e.g., water) in coupling reactions .
  • Temperature control : Lower reflux temperatures (70–80°C) reduce side reactions like hydrolysis of the carbohydrazide moiety .
    Example data:
ParameterSuboptimal ConditionOptimized ConditionYield Improvement
SolventEthanolDMF45% → 72%
Reaction Time6 hours8 hours60% → 85%

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like α-glucosidase (Type II diabetes) or COX-2. Key residues (e.g., His674 in α-glucosidase) often form hydrogen bonds with the carbohydrazide group .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Assay standardization : Validate protocols using positive controls (e.g., acarbose for α-glucosidase inhibition) .
  • Structural analogs : Compare bioactivity of derivatives (e.g., 4-fluoro vs. 6-methoxy substituents) to isolate substituent effects .
  • Purity verification : Re-test compounds with ≥98% HPLC purity to rule out impurity-driven artifacts .

Q. What strategies enhance the compound’s solubility for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the carbohydrazide nitrogen .

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